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molecular formula C11H14N2O4 B1313159 Tert-butyl 3-nitrophenylcarbamate CAS No. 18437-64-4

Tert-butyl 3-nitrophenylcarbamate

Cat. No. B1313159
M. Wt: 238.24 g/mol
InChI Key: PGDQPYRGGSHYIT-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of 3-nitroaniline (15.4 g, 112 mmol) in acetonitrile (220 ml) were added di-tert-butyl bicarbonate (62.2 g, 285 mmol), triethylamine (23.2 mL, 168 mmol) and N,N-dimethylpyridine-4-amine (1.36 g, 11.2 mmol), and the mixture was stirred at room temperature for 42 hr. The reaction mixture was concentrated under reduced pressure. To a solution of the obtained residue in methanol (100 mL)/tetrahydrofuran (100 mL) was added potassium carbonate (30.8 g, 223 mmol), and the mixture was stirred at 60° C. for 1 hr. To the reaction mixture was added water (200 mL), and the mixture was extracted with ethyl acetate (300 mL, 100 mL). The combined organic layer was washed with saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10), and the fractions containing the object product were concentrated under reduced pressure. The obtained residue was recrystallized from ethyl acetate and hexane to give the title compound (18.6 g, 70%) as pale-yellow needle crystals.
Quantity
15.4 g
Type
reactant
Reaction Step One
[Compound]
Name
di-tert-butyl bicarbonate
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH2:11](N(CC)CC)C.O1[CH2:22][CH2:21][CH2:20]C1.[C:23](=[O:26])([O-])[O-:24].[K+].[K+]>C(#N)C.CN(C)C1C=CN=CC=1.CO.O>[C:21]([O:24][C:23](=[O:26])[NH:7][C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)([CH3:20])([CH3:22])[CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
di-tert-butyl bicarbonate
Quantity
62.2 g
Type
reactant
Smiles
Name
Quantity
23.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.36 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
30.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 42 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (300 mL, 100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10)
ADDITION
Type
ADDITION
Details
the fractions containing the object product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized from ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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